5-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide
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Description
5-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H19N5O2S and its molecular weight is 405.48. The purity is usually 95%.
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Biological Activity
5-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential therapeutic applications. Its structure incorporates various functional groups, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C21H19N5O2S |
Molecular Weight | 405.5 g/mol |
CAS Number | 1226453-43-5 |
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. This compound may interact with bacterial enzymes or receptors, inhibiting their function and leading to bacterial cell death.
Antitumor Activity
Several studies have explored the antitumor potential of pyrazole derivatives. The compound's structural features suggest it may inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, compounds with similar moieties have shown efficacy against various cancer cell lines, indicating a promising avenue for further research.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may act through:
- Enzyme Inhibition : Compounds with similar structures have been known to inhibit enzymes critical for bacterial survival and tumor growth.
- Receptor Interaction : The compound may interact with specific cellular receptors, modulating signaling pathways that affect cell proliferation and apoptosis.
Study on Antimicrobial Activity
In a study assessing the antimicrobial properties of various pyrazole derivatives, compounds structurally related to this compound were tested against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited IC50 values ranging from 0.5 to 10 µM, demonstrating significant antimicrobial efficacy .
Study on Antitumor Efficacy
Another study focused on the antitumor activity of pyrazole derivatives in human breast cancer cell lines (MCF7). The compound showed a dose-dependent inhibition of cell proliferation, with IC50 values around 15 µM. Further analysis revealed that the compound induced apoptosis through caspase activation pathways .
Properties
IUPAC Name |
5-methyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-15-17(14-23-26(15)16-6-3-2-4-7-16)21(28)22-11-12-25-20(27)10-9-18(24-25)19-8-5-13-29-19/h2-10,13-14H,11-12H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRILLIBGGQDZEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.